1,2-Dihydrophosphete
Description
1,2-Dihydrophosphete is a four-membered phosphorus-containing heterocycle characterized by a planar, partially conjugated system with two adjacent carbon atoms and one phosphorus atom in a strained ring structure . First synthesized in the 1980s via transition-metal-mediated reactions , it has gained renewed interest due to its applications in catalysis, medicinal chemistry, and materials science. The compound’s unique electronic structure arises from the interaction of the phosphorus lone pair with the π-system of the ring, enabling tunable photophysical and electrochemical properties .
Recent advances in synthesis include cobalt/rhodium-catalyzed C–H activation and phosphoryl migration, which provide atom-economical, high-yield routes to functionalized this compound oxides (e.g., yields up to 92%) . This contrasts with earlier stoichiometric methods reliant on titanium, zirconium, or tungsten complexes . The compound’s stability is enhanced by electron-withdrawing substituents (e.g., P=O or P–Au groups), which mitigate oxidation sensitivity .
Properties
CAS No. |
132515-09-4 |
|---|---|
Molecular Formula |
C3H5P |
Molecular Weight |
72.05 g/mol |
IUPAC Name |
1,2-dihydrophosphete |
InChI |
InChI=1S/C3H5P/c1-2-4-3-1/h1-2,4H,3H2 |
InChI Key |
UJPZNVXMZCSJLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CP1 |
Origin of Product |
United States |
Preparation Methods
1,2-Dihydrophosphete can be synthesized through several methods. One common approach involves the cobalt- or rhodium-catalyzed C–H activation and formal phosphoryl migration . This method is efficient, featuring high yields, short reaction times, and operational simplicity. Another method involves the intramolecular coupling of dialkynylphosphane and zirconocene-benzene . These synthetic routes provide access to functionalized this compound derivatives, which are valuable for further applications.
Chemical Reactions Analysis
1,2-Dihydrophosphete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Substitution: It can participate in substitution reactions, particularly with electron-rich alkynes via [2 + 2] cycloadditions.
Rearrangement: The compound can undergo rearrangement reactions, providing straightforward access to different derivatives.
Common reagents used in these reactions include cobalt or rhodium catalysts for C–H activation and electron-rich alkynes for cycloadditions. The major products formed from these reactions are functionalized this compound derivatives, which have unique photophysical properties .
Scientific Research Applications
1,2-Dihydrophosphete has several scientific research applications:
Optoelectronics: It is used in the development of electroluminescent phosphorus materials for light-emitting devices.
Catalysis: The compound serves as a ligand or organocatalyst in various chemical transformations.
Medicinal Chemistry: It functions as a bioactive molecule and is explored for potential drug development.
Materials Science: The unique properties of this compound make it suitable for constructing organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-dihydrophosphete involves its ability to participate in various chemical reactions due to its strained ring structure. The molecular targets and pathways involved include C–H bond activation and formal phosphoryl migration, which facilitate the formation of functionalized derivatives . These reactions are highly stereo- and chemoselective, making this compound a valuable compound for precise molecular engineering .
Comparison with Similar Compounds
Tables
Table 1: Photophysical Properties of Selected Derivatives
| Derivative | Substituent | λabs (nm) | λem (nm) | Φf (%) | TGA (°C) |
|---|---|---|---|---|---|
| 3a | P=O | 358 | 456 | 2.0 | 320 |
| 3d | Fluorene | 400 | 468 | 12.0 | 375 |
| 3f | Carbazole | 409 | 483 | 8.5 | 350 |
Table 2: Electrochemical Properties
| Derivative | HOMO (eV) | LUMO (eV) | Oxidation Potential (V) |
|---|---|---|---|
| 3a | -5.3 | -2.1 | +1.2 |
| 3d | -5.1 | -2.0 | +1.0 |
| 5a | -5.4 | -2.3 | +1.4 |
Data from
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